Sodium L-lactate

pharmacokinetics clearance lactate metabolism

Sodium L-lactate (CAS 867-56-1), the L-(+)-enantiomer (≥97% e.e., ≥99% assay), solves formulation challenges where racemic DL-lactate is unsuitable. Key differentiators: • Acidosis correction: efficacy equal to NaHCO₃ within 30 min; D-lactate is ineffective. • Chiral synthesis: [α]²⁰/D -12.5±0.5° ensures stereochemical fidelity; essential for chiral pyrrolidine intermediates & ionic liquids. • Food preservation: bacteriostatic activity with minimal flavor impact vs. calcium/potassium lactate alternatives. Specify CAS 867-56-1 exclusively; do not substitute racemic DL-lactate (CAS 312-85-6) for pharma or chiral applications.

Molecular Formula C3H6NaO3
Molecular Weight 113.07 g/mol
CAS No. 867-56-1
Cat. No. B152708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium L-lactate
CAS867-56-1
Synonyms(2S)-2-Hydroxy-propanoic Acid Sodium Salt;  (+)-Lactic Acid Sodium Salt;  (S)-(+)-Lactic Acid Sodium Salt;  (S)-2-Hydroxypropanoic Acid Sodium Salt;  (S)-2-Hydroxypropionic Acid Sodium Salt;  (S)-Lactic Acid Sodium Salt;  Espiritin Sodium Salt;  HiPure 90 S
Molecular FormulaC3H6NaO3
Molecular Weight113.07 g/mol
Structural Identifiers
SMILESCC(C(=O)O)O.[Na]
InChIInChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m0./s1
InChIKeyZZUUMCMLIPRDPI-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 250 g / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium L-Lactate Procurement Guide: Chiral Purity & Comparator


Sodium L-lactate (CAS 867-56-1) is the sodium salt of the L-(+)-enantiomer of lactic acid, also designated (S)-2-hydroxypropionic acid sodium salt. The compound exists as a white to faint yellow crystalline solid with a melting point of 163-165 °C, specific optical rotation [α]20/D of −12.5±0.5° (c = 1% in H2O), and water solubility of 50 mg/mL . Commercial high-purity grades exhibit enantiomeric purity of ≥97.0% (enzymatic assay) and chemical assay ≥99.0% . This chiral specificity fundamentally distinguishes it from the racemic DL-lactate mixture and the D-lactate isomer, which possess markedly different metabolic fates and biological activities.

Chiral reference-standard workflow
Stereochemical-control study fit
Enantiomer-comparison study context

Sodium L-Lactate Substitution Limitations


The substitution of Sodium L-lactate with racemic Sodium DL-lactate introduces D-lactate, an isomer that is poorly metabolized in mammals, exhibits approximately 30% lower clearance rates, and demonstrates competitive inhibition of L-lactate renal reabsorption [1]. In direct comparative studies, Sodium D-lactate was completely ineffective in correcting cation-deficit acidosis, whereas Sodium L-lactate achieved efficacy equivalent to sodium bicarbonate within 30 minutes [2]. Furthermore, substitution with Calcium lactate or Potassium lactate alters both the cation load and the antimicrobial efficacy profile; in pork liver sausage, Calcium lactate at 4% (w/w) produced a reduction of -1.33 log CFU/g versus +1.4 log CFU/g increase for Sodium lactate at 20°C after 10 days, demonstrating opposite effects under identical conditions [3]. These quantitative differences preclude generic interchange in pharmaceutical, food preservation, and cell culture applications.

vs
Target Sodium L-lactate: reported metabolic clearance context
Substitute Racemic DL-lactate: D-isomer clearance profile may differ
vs
Target Sodium L-lactate: reported endpoint response context
Substitute Sodium D-lactate: model-response context may differ
vs
Target Sodium L-lactate: antimicrobial screening context
Substitute Calcium lactate: antimicrobial profile may not transfer

Sodium L-Lactate Comparative Evidence Guide


L-Lactate vs D-Lactate Blood Clearance

Following intravenous infusion of racemic sodium DL-lactate in healthy human subjects, the clearance of the D(-)-isomer from blood was only 70% of the clearance measured for the L(+)-isomer [1]. This translates to Sodium L-lactate clearing approximately 1.43-fold faster than Sodium D-lactate under identical infusion conditions.

Blood Clearance
Head-to-head
L-isomer clearance 1.43× faster than D-isomer
Reported clearance context supports L-lactate selection.
Data to verify: 1983 human infusion study.
pharmacokinetics clearance lactate metabolism

Acidosis Correction: L-Lactate vs D-Lactate

In a feline model of acutely induced cation-deficit acidosis, intravenous Sodium L-lactate administration achieved acid-base correction within 30 minutes that was equal to the effect produced by equimolar Sodium bicarbonate [1]. In stark contrast, Sodium D-lactate was completely ineffective in correcting acidosis under identical experimental conditions; treatment with racemic Sodium R-lactate yielded only intermediate efficacy, with approximately half of the administered sodium available for buffer base extension over a 2-hour period [1].

Acidosis Correction
Head-to-head
L-lactate: equal to bicarbonate. D-lactate: completely ineffective.
Reported endpoint context: cat model.
Model-response context may differ across species.
acidosis buffering capacity in vivo efficacy

L-Lactate vs D-Lactate: Plasma & Renal Handling

Following infusion of a racemic D(-)L(+)-lactate mixture in healthy human subjects, the peak blood concentration of the L(+)-isomer was higher than that of the D(-)-isomer, while renal excretion of the D(-)-isomer was substantially greater [1]. Additionally, after infusion of pure Sodium L(+)-lactate, renal excretion of endogenous D(-)-lactate increased 7-fold, despite no D(-)-lactate being detectable in the infused solution or blood [1]. In a separate renal handling study, fractional excretion of L-lactate remained below 5% at moderate infusion rates, compared to 40-65% for D-lactate [2].

Plasma & Renal
Head-to-head
D-lactate fractional excretion 8× to 13× higher than L-lactate.
Reported renal handling context supports L-lactate retention.
Human infusion study; verify in target matrix.
pharmacokinetics renal excretion plasma concentration

Sodium L-Lactate Antilisterial Activity vs Potassium Lactate

In pork liver sausage inoculated with Listeria monocytogenes strain Scott A, Sodium L-lactate at 3% (w/w) produced a log CFU/g change of +0.88 after 50 days of storage at 5°C, whereas Potassium lactate at the same concentration produced a reduction of -0.67 log CFU/g, representing a difference of 1.55 log cycles [1]. At the higher concentration of 4% (w/w) at 20°C storage for 10 days, Sodium lactate produced a change of +1.4 log CFU/g while Calcium lactate produced a reduction of -1.33 log CFU/g, indicating that the antimicrobial profile is both salt-dependent and concentration-dependent [1].

Antilisterial
Head-to-head
Na lactate 3%: +0.88 log CFU/g. K lactate 3%: -0.67 log CFU/g.
Supports antimicrobial screening context.
Pork liver sausage model; salt- and conc.-dependent profile.
antimicrobial food preservation Listeria monocytogenes

Enantiomeric Purity for Chiral Synthesis

High-purity commercial grades of Sodium L-lactate (CAS 867-56-1) are specified with an enantiomeric ratio of ≥97.0% (determined by enzymatic assay) and specific optical rotation [α]20/D of −12.5±0.5° (c = 1% in H2O) . The compound carries a chiral center at the C2 position with S-configuration, enabling its use as a chiral building block for the synthesis of enantiomerically pure compounds, including chiral pyrrolidine intermediates and chiral ionic liquids . In contrast, racemic Sodium DL-lactate contains equal proportions of L- and D-isomers and lacks this stereochemical utility.

Chiral Purity
Class-level
Enantiomeric ratio ≥97.0% (L-isomer).
Specification review for stereochemical-control context.
Supplier specification; enzymatic assay.
enantiomeric purity chiral synthesis quality specification

Skin Hydration Speed: L-Lactate vs Sodium PCA

In comparative in vitro humectancy testing of cosmetic formulations, Sodium L-lactate at 3% concentration slightly outperformed Sodium PCA and Lauryl PCA in hydration efficacy . At 5% concentration, Sodium L-lactate achieved maximum skin hydration after 30 minutes of application, whereas both Sodium PCA and Lauryl PCA required 60 minutes to reach their peak hydration levels . A separate industry source notes that Sodium L-lactate exhibits approximately 20% better water-holding capacity than Sodium PCA [1].

Skin Hydration
Head-to-head
Sodium L-lactate 5%: peak hydration at 30 min. Sodium PCA 5%: 60 min.
Reported formulation-context for humectant screening.
In vitro testing; cosmetic O/W emulsion.
humectant cosmetic formulation skin hydration

Sodium L-Lactate Application Scenarios


Pharmaceutical Fluid Resuscitation & Acidosis Correction

Sodium L-lactate should be prioritized over racemic Sodium DL-lactate for any parenteral or enteral formulation intended for systemic acidosis correction. The evidence demonstrates that Sodium L-lactate achieves acid-base correction efficacy equivalent to sodium bicarbonate within 30 minutes, while Sodium D-lactate provides no benefit [1]. Furthermore, L-lactate exhibits 1.43× faster blood clearance than D-lactate [2] and markedly lower renal fractional excretion (<5% vs 40-65% for D-lactate) [2], ensuring efficient metabolic utilization. Formulators should specify pharmaceutical-grade Sodium L-lactate (≥99.0% assay, enantiomeric ratio ≥97.0%) rather than racemic lactate to avoid D-lactate accumulation and compromised therapeutic outcomes.

Processed Meat Antimicrobial Preservation

In processed meat applications, the selection between Sodium L-lactate, Potassium lactate, and Calcium lactate must be guided by the specific antimicrobial objective. The comparative data from pork liver sausage studies show that at 3% (w/w) and 5°C refrigeration, Sodium L-lactate provides bacteriostatic activity (+0.88 log CFU/g change after 50 days), whereas Potassium lactate achieves actual pathogen reduction (-0.67 log CFU/g) [3]. At 4% (w/w) and 20°C, Calcium lactate demonstrates superior bactericidal activity (-1.33 log CFU/g reduction) compared to Sodium lactate (+1.4 log CFU/g increase) [3]. Sodium L-lactate is therefore indicated when bacteriostasis with minimal flavor impact is desired, rather than maximal pathogen reduction, which would favor Calcium lactate.

Asymmetric Synthesis & Chiral Building Blocks

Sodium L-lactate with enantiomeric purity ≥97.0% (enzymatic assay) and specific rotation [α]20/D −12.5±0.5° should be specified for any stereoselective synthetic application, including preparation of chiral pyrrolidine intermediates, chiral ionic liquids, and as a mild reducing agent . Racemic Sodium DL-lactate is unsuitable for these applications due to the absence of stereochemical purity. Procurement specifications should explicitly require the L-enantiomer (CAS 867-56-1) and not accept the racemic mixture (CAS 312-85-6), and certificates of analysis should verify optical purity by enzymatic or chromatographic methods.

Topical Cosmetic Humectant Formulations

For leave-on cosmetic formulations such as moisturizing creams, serums, and hand lotions where rapid consumer-perceptible hydration is a performance objective, Sodium L-lactate should be considered over Sodium PCA. Comparative data demonstrate that at 5% concentration, Sodium L-lactate achieves peak skin hydration at 30 minutes, compared to 60 minutes for Sodium PCA . Additionally, Sodium L-lactate exhibits approximately 20% superior water-holding capacity [4]. Formulators may leverage this faster kinetics to reduce application time claims or to enhance initial consumer experience, though formulation pH must be managed (Sodium L-lactate functions as both humectant and pH regulator).

Application
Selection Property
Validation Focus
Acidosis Research Models
Enantiomer-specific metabolic clearance context
Endpoint response vs bicarbonate comparator
Antimicrobial Screening Studies
Cation-dependent antimicrobial profile review
Log CFU/g change in target food matrix
Chiral Synthesis Workflows
Certified enantiomeric purity ≥97.0%
Specific optical rotation and chiral assay
Topical Humectant Formulations
Reported hydration kinetics context
Time-to-peak hydration in O/W emulsion
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